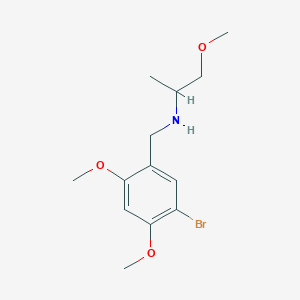![molecular formula C20H21IN4O3S B4973263 2-iodo-N-({2-[4-(pentanoylamino)benzoyl]hydrazino}carbonothioyl)benzamide](/img/structure/B4973263.png)
2-iodo-N-({2-[4-(pentanoylamino)benzoyl]hydrazino}carbonothioyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-iodo-N-({2-[4-(pentanoylamino)benzoyl]hydrazino}carbonothioyl)benzamide, also known as PBC-15, is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 2-iodo-N-({2-[4-(pentanoylamino)benzoyl]hydrazino}carbonothioyl)benzamide is not fully understood, but it is believed to involve inhibition of the proteasome, a cellular complex responsible for degrading proteins. Inhibition of the proteasome can lead to accumulation of misfolded or damaged proteins, which can trigger apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-iodo-N-({2-[4-(pentanoylamino)benzoyl]hydrazino}carbonothioyl)benzamide has been shown to have a selective cytotoxic effect on cancer cells, while sparing normal cells. It has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is necessary for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-iodo-N-({2-[4-(pentanoylamino)benzoyl]hydrazino}carbonothioyl)benzamide is its selectivity for cancer cells, which makes it a promising candidate for cancer treatment. However, its mechanism of action is not fully understood, which may limit its use in clinical settings. Additionally, further research is needed to determine the optimal dosage and administration of 2-iodo-N-({2-[4-(pentanoylamino)benzoyl]hydrazino}carbonothioyl)benzamide.
Direcciones Futuras
Future research on 2-iodo-N-({2-[4-(pentanoylamino)benzoyl]hydrazino}carbonothioyl)benzamide could focus on elucidating its mechanism of action, optimizing its dosage and administration, and exploring its potential use in combination with other cancer treatments. Additionally, 2-iodo-N-({2-[4-(pentanoylamino)benzoyl]hydrazino}carbonothioyl)benzamide could be studied for its potential therapeutic applications in other diseases, such as neurodegenerative disorders.
Métodos De Síntesis
2-iodo-N-({2-[4-(pentanoylamino)benzoyl]hydrazino}carbonothioyl)benzamide can be synthesized through a multi-step process involving the reaction of 4-aminobenzoic acid with pentanoyl chloride, followed by reaction with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with hydrazine hydrate and carbon disulfide to form the hydrazinecarbothioamide. Finally, reaction of the hydrazinecarbothioamide with 2-iodobenzoyl chloride yields 2-iodo-N-({2-[4-(pentanoylamino)benzoyl]hydrazino}carbonothioyl)benzamide.
Aplicaciones Científicas De Investigación
2-iodo-N-({2-[4-(pentanoylamino)benzoyl]hydrazino}carbonothioyl)benzamide has been studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 2-iodo-N-({2-[4-(pentanoylamino)benzoyl]hydrazino}carbonothioyl)benzamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
2-iodo-N-[[[4-(pentanoylamino)benzoyl]amino]carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21IN4O3S/c1-2-3-8-17(26)22-14-11-9-13(10-12-14)18(27)24-25-20(29)23-19(28)15-6-4-5-7-16(15)21/h4-7,9-12H,2-3,8H2,1H3,(H,22,26)(H,24,27)(H2,23,25,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRKKSNUCWIDHPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)C(=O)NNC(=S)NC(=O)C2=CC=CC=C2I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21IN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-iodo-N-[(2-{[4-(pentanoylamino)phenyl]carbonyl}hydrazinyl)carbonothioyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]-1-piperazinecarboxylate](/img/structure/B4973183.png)
![1-{[5-(2-chlorophenyl)-2-furyl]methyl}-4-(2-fluorophenyl)piperazine](/img/structure/B4973190.png)

![4-[5-{2-[(4-fluorobenzyl)oxy]benzylidene}-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoic acid](/img/structure/B4973197.png)
![N-phenyl-3-[1-(1,3-thiazol-5-ylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B4973217.png)
![1-(2,6-dimethoxybenzoyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine oxalate](/img/structure/B4973221.png)
![6-bromo-1-cyclohexyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine oxalate](/img/structure/B4973226.png)
![4-acetyl-3-(3-nitrophenyl)-1,4,5-triazatricyclo[5.2.2.0~2,6~]undec-5-ene](/img/structure/B4973229.png)
![N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-1-methyl-4-piperidinamine](/img/structure/B4973256.png)
![1-[3-(benzyloxy)-4-methoxybenzyl]-4-(2,3,4-trimethoxybenzyl)piperazine oxalate](/img/structure/B4973266.png)
![5-{3-[3-(2,4-dimethylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4973267.png)
![5-fluoro-2-methoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B4973283.png)
![methyl [3-(4-nitrophenyl)-1-adamantyl]acetate](/img/structure/B4973290.png)
![2-{[2-(3-amino-5-methyl-1H-pyrazol-1-yl)-2-oxoethyl]thio}-3-cyclopentyl-4(3H)-quinazolinone](/img/structure/B4973295.png)